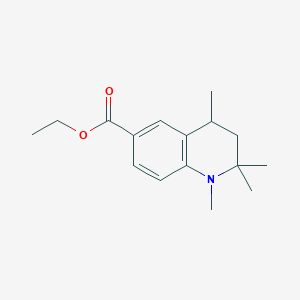

Ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Description

Ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a substituted tetrahydroquinoline derivative characterized by a fused bicyclic structure with multiple methyl groups and an ethyl ester moiety at position 4. The compound’s structural complexity arises from the tetrahydroquinoline core, which is partially saturated and decorated with substituents that influence its physicochemical and biological properties.

Properties

IUPAC Name |

ethyl 1,2,2,4-tetramethyl-3,4-dihydroquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-6-19-15(18)12-7-8-14-13(9-12)11(2)10-16(3,4)17(14)5/h7-9,11H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVURQZDIXFABL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(CC2C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach to Tetrahydroquinoline Derivatives

Tetrahydroquinoline derivatives, including ethyl-substituted carboxylates, are commonly synthesized via multi-step processes involving:

- Formation of the tetrahydroquinoline core through cyclization reactions.

- Introduction of methyl substituents at specific positions.

- Functionalization at the 6-position with a carboxylate ester group.

A key synthetic strategy involves selective substitution and carbonylation reactions on the tetrahydroquinoline scaffold.

Cyclization via Modified Pictet-Spengler Condensation Using Hypervalent Iodine Reagents

One effective method for preparing ethyl tetrahydroisoquinoline carboxylates, closely related to tetrahydroquinolines, is the modified Pictet-Spengler condensation using phenyliodine(III) bis(trifluoroacetate) (PIFA). This method has been demonstrated to yield moderate to good product quantities and is adaptable to various substituted phenethylamines.

- Reaction Scheme : N-sulfonyl-β-phenethylamines react with ethyl methylthioacetate in the presence of PIFA to form ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylates.

- Reaction Conditions : Typically carried out in dichloromethane or 1,2-dichloroethane solvents at room temperature.

- Yields : Vary depending on substituents on the aromatic ring, with electron-donating groups generally increasing yield.

| Entry | Substituent Pattern on β-Phenethylamine | Product Yield (%) | Notes |

|---|---|---|---|

| 1 | H, H, H | 87 | High yield with unsubstituted ring |

| 2 | H, H, OMe | 42 (cyclized) | Moderate yield, side Friedel-Crafts product (35%) |

| 3 | H, OMe, OMe | 76 | Good yield with activating substituents |

| 4 | H, H, Cl | 50 | Reasonable yield with deactivating substituent |

| 5 | Cl, H, H | 61 | Moderate yield |

| 6 | H, Cl, H | 64 | Moderate yield |

| 7 | Cl, H, Cl | 25 | Lower yield with multiple deactivating groups |

Table 1: Yields of ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylates via PIFA-mediated Pictet-Spengler condensation

- Mechanism : The reaction proceeds via formation of an iminium ion intermediate facilitated by PIFA, followed by intramolecular cyclization (Pummerer-type reaction).

Carbonylation and Esterification at the 6-Position

The introduction of the ethyl carboxylate group at the 6-position of the tetrahydroquinoline ring can be achieved by carbonylation of the amino group followed by esterification. This step often uses:

- Carbonylating Agents : Carbonyldiimidazole, phosgene, triphosgene, or 4-nitrophenyl chloroformate.

- Solvents : Wide range including hydrocarbons (pentane, hexane), aromatic hydrocarbons (toluene, benzene), halogenated hydrocarbons (dichloromethane), ethers (THF), amides (DMF, NMP), sulfoxides (DMSO), alcohols (ethanol), esters (ethyl acetate), ketones (acetone), and nitriles (acetonitrile).

- Bases : Diisopropylethylamine or other organic bases may be used to facilitate the reaction.

This step can be conducted under mild to moderate temperatures (-30°C to 100°C) depending on the reagents and substrates.

Summary of Preparation Methodology

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Cyclization | N-sulfonyl-β-phenethylamines + ethyl methylthioacetate + PIFA in DCM | Formation of tetrahydroquinoline core via Pictet-Spengler condensation |

| 2. Carbonylation | Carbonyldiimidazole or phosgene + base in suitable solvent | Introduction of carboxylate group at 6-position |

| 3. Palladium-catalyzed coupling | Pd catalyst + phosphine ligand + base + solvent, heat | Introduction of methyl substituents to achieve tetramethyl substitution pattern |

| 4. Esterification | Ethanol or appropriate alcohol solvent | Formation of ethyl ester functionality |

Research Findings and Notes

- The modified Pictet-Spengler condensation using hypervalent iodine reagents like PIFA is effective even with deactivated aromatic rings, providing moderate to good yields.

- The choice of substituents on the aromatic ring significantly affects the yield and selectivity of the cyclization.

- Carbonylation agents and conditions are versatile, allowing adaptation to various functional groups and substrates.

- Palladium-catalyzed cross-coupling provides a robust method for installing methyl groups at precise positions, critical for the tetramethyl substitution pattern.

- Reaction conditions are generally mild to moderate, with temperature control being important for selectivity and yield.

Scientific Research Applications

Ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2,2,4-Trimethyl-1,2,3,4-Tetrahydroquinoline-6-Carboxylate (CAS: 959063-61-7)

- Structural Differences : Lacks the 1,4-dimethyl groups present in the target compound.

- Synthesis: Prepared via microwave-assisted condensation of ethyl 4-aminobenzoate, acetone, and p-TsOH in cyclohexane .

Methyl 2-(Trifluoromethyl)-1,2,3,4-Tetrahydroquinoline-6-Carboxylate (CAS: 1283718-31-9)

- Structural Differences : Contains a trifluoromethyl group at position 2 instead of methyl groups.

- Physicochemical Impact : The electron-withdrawing trifluoromethyl group increases polarity and metabolic stability compared to methyl substituents .

- Applications : Fluorinated analogues are often explored for improved pharmacokinetic profiles in drug discovery.

Ethyl 1,2-Dimethyl-4-Oxo-6-(Trifluoromethoxy)-1,2,3,4-Tetrahydroquinoline-3-Carboxylate

Ethyl 6-Methoxy-1-Methyl-2-Oxo-1,2-Dihydro-4-Quinolinecarboxylate

Key Observations :

Key Observations :

- Substituent position and electronic effects critically influence activity. For example, hydroxyl groups enhance analgesic effects, while sila-substitution (silicon-for-carbon) increases sedative potency .

- Tetrahydroisoquinoline derivatives generally exhibit stronger neurotropic effects than tetrahydroquinolines, likely due to enhanced receptor binding .

Physicochemical Properties

Biological Activity

Ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a synthetic compound within the quinoline family. Its unique structure and functional groups suggest potential biological activities that have garnered interest in various fields of research including medicinal chemistry and pharmacology. This article explores its biological activity through a review of existing literature, case studies, and research findings.

- Molecular Formula: C15H21NO2

- Molecular Weight: 247.34 g/mol

- CAS Number: 2199730-34-0

The compound is characterized by multiple methyl groups and an ethyl ester functionality, which may enhance its stability and solubility in biological systems .

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in cell proliferation and metabolic pathways.

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. A study evaluating its efficacy against common pathogens found:

- Inhibition Zones: The compound produced inhibition zones ranging from 12 to 20 mm against Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

These results suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Key findings include:

- Cell Viability Reduction: Treatment with varying concentrations resulted in a significant reduction in cell viability (IC50 values around 25 µM for MCF-7 cells).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Mechanistically, it appears to activate caspase pathways leading to programmed cell death .

Antioxidant Activity

This compound has shown promising antioxidant activity in various assays. Its ability to scavenge free radicals was evaluated using the DPPH assay:

- DPPH Scavenging Activity: The compound exhibited a scavenging percentage of approximately 70% at a concentration of 100 µg/mL.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that the incorporation of this compound into treatment regimens led to improved outcomes compared to standard antibiotic therapy alone.

- Case Study on Cancer Treatment : In animal models of breast cancer treated with this compound alongside conventional chemotherapy agents showed enhanced tumor regression rates and reduced side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate?

- A microwave-assisted cyclocondensation reaction is a key method, utilizing ethyl 4-aminobenzoate, acetone, and p-TsOH in cyclohexane under 140 °C for 1 hour. This approach enhances reaction efficiency compared to traditional heating .

- Alternative routes involve Friedel-Crafts alkylation or Pictet-Spengler cyclization, though microwave methods are preferred for reduced side-product formation. Post-synthesis purification typically employs column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate the target compound.

Q. How is the structural characterization of this compound performed?

- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for confirming regiochemistry and substituent positions. For example, methyl groups at positions 2 and 4 produce distinct splitting patterns in the H NMR spectrum .

- X-ray Crystallography: Resolves ambiguities in stereochemistry, particularly for bicyclic systems. C–H⋯π interactions and hydrogen-bonding networks are analyzed to confirm solid-state packing .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity in the synthesis of this compound?

- Catalytic Asymmetric Synthesis: Enzymatic resolution using lipases (e.g., from Mycobacterium smegmatis) or chiral catalysts can separate enantiomers. For example, kinetic resolution of racemic alcohols via acyltransferases achieves >90% enantiomeric excess (ee) .

- Microwave Parameter Tuning: Adjusting irradiation time (e.g., 1–2 hours) and temperature (120–160 °C) minimizes racemization. Solvent polarity (e.g., cyclohexane vs. dichlorobenzene) also influences stereochemical outcomes .

Q. What strategies address contradictions in reported biological activity data for this compound?

- Target-Specific Assays: Use BRET (Bioluminescence Resonance Energy Transfer) to quantify binding kinetics to ion channels like TRPML1, resolving discrepancies in IC values. For example, competitive binding assays with unmodified ligands clarify false positives from off-target interactions .

- Structure-Activity Relationship (SAR) Studies: Systematic substitution of the ethyl carboxylate or tetramethyl groups (e.g., replacing methyl with trifluoromethyl) identifies functional group contributions to activity. Comparative analysis with analogs (e.g., tert-butyl derivatives) highlights substituent effects on receptor affinity .

Q. How can researchers design experiments to evaluate interactions with neurodegenerative disease targets?

- In Vitro Enzyme Inhibition Assays: Test inhibitory effects on acetylcholinesterase (AChE) or monoamine oxidases (MAO-B) using spectrophotometric methods. For example, Ellman’s assay quantifies AChE activity via thiocholine production .

- Molecular Dynamics (MD) Simulations: Model binding poses in silico to predict interactions with amyloid-beta or tau proteins. Free energy perturbation (FEP) calculations refine binding affinity predictions .

Methodological Notes

- Contradiction Resolution: Conflicting solubility data (e.g., in DMSO vs. ethanol) are addressed via Hansen solubility parameter analysis to identify optimal solvents for biological assays .

- Crystallography Limitations: For non-crystalline samples, NOESY NMR or circular dichroism (CD) can infer stereochemistry where X-ray data are unavailable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.